molecular formula C14H12F2O2 B3043119 Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate CAS No. 73790-00-8

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

Cat. No. B3043119
CAS RN: 73790-00-8
M. Wt: 250.24 g/mol
InChI Key: UQNFARFISCQQSS-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, also known as DFN, is a chemical compound that belongs to the class of difluoroacetates. It has a molecular formula of C14H12F2O2 and a molecular weight of 250.24 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (−CH2CH3) derived from ethane (C2H6), two fluorine atoms, and a naphthyl group . More detailed structural analysis would require specific spectroscopic data such as NMR or IR spectra .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H12F2O2 and a molecular weight of 250.24 g/mol . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Asymmetric Catalysis

Asymmetric palladium-catalyzed nucleophilic substitution using derivatives of 1-naphthyl ethyl acetate demonstrates the potential of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate in asymmetric synthesis. This process can lead to products with significant enantiomeric excess, indicating its utility in producing chiral molecules (Legros et al., 2003).

Fluorescent Labeling in Chromatography

The compound has been explored as a reactive agent for ultraviolet and fluorescent labeling in liquid chromatography. Its derivatives can be used for efficient detection of carboxylic acids, highlighting its potential in analytical chemistry (Yasaka et al., 1990).

Photochemical Studies

Research into the photo-Fries rearrangements of 1-naphthyl acetate derivatives, including this compound, reveals insights into the impact of medium polarity and polymer relaxation on radical pair motions. These studies are vital for understanding photoreaction mechanisms (Xu et al., 2006).

Organometallic Chemistry

In organometallic chemistry, this compound is involved in reactions catalyzed by Rhodium(II) acetate. These reactions result in the formation of complex organic structures, signifying the compound's role in facilitating diverse chemical transformations (Taylor & Davies, 1983).

Polymer Science

The compound is used in the study of polymer molecules. For example, its rearrangement in the presence of certain polymers has been investigated, offering insights into polymer-solvent interactions and the solubilizing abilities of polymers (Nowakowska et al., 1999).

Antitumor Activity

This compound derivatives have been studied for their antitumor properties. Synthesis and structural analysis of these compounds provide a basis for further exploration in medicinal chemistry (Liu et al., 2018).

Catalysis and Enantioselectivity

The compound has been applied in the field of catalysis, particularly in enantioselective hydrogenation processes. Research in this area can lead to the development of more efficient and selective catalytic systems (Minder et al., 1996).

Safety and Hazards

While specific safety and hazard data for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

ethyl 2,2-difluoro-2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNFARFISCQQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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